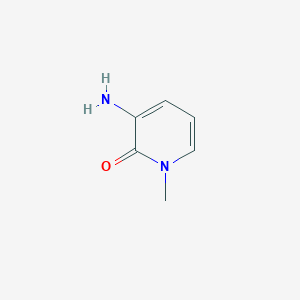

3-Amino-1-methylpyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-5(7)6(8)9/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSBTHXDCVIBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576951 | |

| Record name | 3-Amino-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-01-5 | |

| Record name | 3-Amino-1-methyl-1H-pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33631-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Amino-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the core synthetic strategy, detailed experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.

Introduction

This compound is a substituted pyridinone derivative with significant potential in various scientific fields. Its structure, featuring a pyridine ring with both an amino and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it serves as a key component in the development of novel pharmaceutical agents and functional materials. This guide focuses on a robust and commonly employed synthetic route: the reduction of the corresponding nitro precursor, 1-methyl-3-nitropyridin-2(1H)-one.

Core Synthesis Pathway

The principal and most direct pathway to obtaining this compound involves a two-step process starting from commercially available 3-nitropyridin-2(1H)-one. The synthesis proceeds via:

-

N-methylation of the pyridinone ring.

-

Reduction of the nitro group to the desired amine.

This pathway is favored for its reliability and the commercial availability of the starting material.

Synthesis of the Nitro Precursor

While 1-methyl-3-nitropyridin-2(1H)-one is commercially available, for completeness, a representative synthesis is the N-methylation of 3-nitropyridin-2(1H)-one.

Reduction of the Nitro Group

The key transformation in this synthesis is the reduction of the nitro group at the C3 position of the pyridinone ring. Several methods can be employed for this step, with catalytic hydrogenation and metal-mediated reductions being the most common and effective.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the key reduction step in the synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reactant | Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| 2 | 1-methyl-3-nitropyridin-2(1H)-one | This compound | Fe, NH₄Cl, EtOH/H₂O, reflux | ~70-85 | >95 (after chromatography) | Analogous to[1] |

| 2 | 1-methyl-3-nitropyridin-2(1H)-one | This compound | H₂, Pd/C or Pd(OH)₂/C, MeOH or EtOH | High | >95 (after filtration) | Analogous to[1] |

Note: Yields and purity are highly dependent on reaction scale, purity of starting materials, and purification techniques. The data presented is illustrative of typical outcomes for similar transformations.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Iron-Mediated Reduction of 1-methyl-3-nitropyridin-2(1H)-one

This protocol is adapted from procedures for the reduction of similar nitro-pyridinones.[1]

Materials:

-

1-methyl-3-nitropyridin-2(1H)-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-3-nitropyridin-2(1H)-one (1.0 eq).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v).

-

To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Catalytic Hydrogenation of 1-methyl-3-nitropyridin-2(1H)-one

This protocol is a general method for nitro group reduction using a palladium catalyst.[1]

Materials:

-

1-methyl-3-nitropyridin-2(1H)-one

-

Palladium on carbon (Pd/C, 5-10 mol%) or Palladium hydroxide on carbon (Pd(OH)₂/C, 10-20 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a hydrogenation flask, add 1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Carefully add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which is often of high purity. Further purification by chromatography can be performed if necessary.

Visualizations

The following diagrams illustrate the synthesis pathway and a typical experimental workflow.

Caption: Synthesis Pathway for this compound.

Caption: General Experimental Workflow for Synthesis and Purification.

References

An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, structural information, and potential applications, presenting it in a clear and accessible format for scientific professionals.

Chemical Properties and Structure

This compound is an organic compound featuring a pyridinone core structure. The presence of an amino group and a methyl group on the pyridine ring contributes to its specific reactivity and potential for biological activity.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C6H8N2O | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Physical State | Solid | [4] |

| Melting Point | 60 to 62 °C | [4] |

| Boiling Point | 296 °C at 760 mmHg | [3][5] |

| Relative Density | 1.169 | [4] |

| Topological Polar Surface Area (TPSA) | 48.02 Ų | [6] |

| LogP (octanol-water partition coefficient) | -0.0325 | [6] |

| pKa | Data not available | |

| Solubility | Data not available |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-amino-1-methylpyridin-2-one | [2] |

| CAS Number | 33631-01-5 | [2][3] |

| Canonical SMILES | CN1C=CC=C(N)C1=O | [2] |

| InChI | InChI=1S/C6H8N2O/c1-8-4-2-3-5(7)6(8)9/h2-4H,7H2,1H3 | [2] |

| InChI Key | IHSBTHDCVIBPF-UHFFFAOYSA-N | [2] |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amine (N-H stretching), the carbonyl (C=O stretching) of the pyridinone ring, and C-H bonds.

-

Mass Spectrometry (MS): To determine the exact mass of the molecule and its fragmentation pattern, confirming its elemental composition.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, several general methods for its preparation have been described.[1] These include direct amination of 1-methylpyridin-2-one, palladium-catalyzed coupling reactions, and intramolecular cyclization of suitable precursors.[1]

Below is an illustrative experimental workflow for the synthesis of a related pyridinone derivative, which could be adapted by researchers.

Caption: A generalized workflow for the synthesis and characterization of pyridinone derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for various biological activities, including antioxidant and enzyme inhibitory properties.[1] Some related compounds have been studied for their potential in treating conditions like ischemic stroke.[1]

While the specific signaling pathways involving this compound have not been elucidated, pyridinone scaffolds are known to be "privileged structures" in drug discovery and have been developed as inhibitors of various enzymes, such as kinases.

The following diagram illustrates a hypothetical signaling pathway where a pyridinone derivative could act as a kinase inhibitor. This is a representative example and has not been experimentally validated for this compound.

Caption: A potential mechanism of action via kinase inhibition for a pyridinone-based compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. It has been utilized in palladium-catalyzed arylation reactions, where it can act as a directing group to facilitate the formation of carbon-carbon bonds.[1] Its derivatives are being explored for their potential in drug development, targeting various biological pathways.[1] The ability of this compound to form stable complexes with transition metals also makes it a candidate for applications in catalysis.[1]

Safety Information

Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a dark place under an inert atmosphere.[7]

References

- 1. Buy this compound | 33631-01-5 [smolecule.com]

- 2. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 33631-01-5 | IBA63101 [biosynth.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 33631-01-5 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 33631-01-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one (CAS: 33631-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class. Its structure, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of an amino group and a lactam function within the aromatic ring system imparts unique chemical reactivity and potential for biological activity. This document provides a comprehensive overview of its known properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The available data are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 33631-01-5 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 60 to 62°C | [2] |

| Boiling Point | 296 °C at 760 mmHg | [1][3] |

| Relative Density | 1.169 | [2] |

| Purity | ≥95% - 97% | [2][3] |

Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3 | -0.1 | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area (TPSA) | 48.02 Ų | [4] |

| Complexity | 193 |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, the synthesis of closely related analogs provides a reliable framework. The following sections describe a representative synthesis workflow for a substituted aminopyridinone, which can be adapted for the target molecule, along with general guidelines for purification and characterization.

Synthesis of a this compound Analog

The synthesis of aminopyridinones often involves the reduction of a corresponding nitro derivative. The following protocol is adapted from the synthesis of 5-Amino-3-bromo-1-methylpyridin-2(1H)-one and serves as a model.[5]

General Procedure: Reduction of Nitro Precursor

-

Reaction Setup: To a solution of the nitro precursor (1 equivalent) in a 10:1 mixture of propan-2-ol and water (to achieve a starting material concentration of approximately 0.045 M), add iron powder (6 equivalents) and ammonium chloride (0.4 equivalents).

-

Reaction Execution: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the hot mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water, and extract the aqueous phase with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired amino-pyridinone.[5]

Below is a conceptual workflow for this synthesis approach.

Purification and Characterization

Purification and characterization are essential steps to ensure the identity and purity of the synthesized compound.

-

Purification: Column chromatography on silica gel is a common method for purifying pyridinone derivatives.[5] The choice of eluent system will depend on the polarity of the specific compound and should be determined by TLC analysis.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Spectral data for related compounds are available in the literature.[5][6]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the molecular formula.[7]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final product.[5]

-

Biological Activity and Potential Signaling Pathways

While specific biological studies on this compound are limited, the broader class of pyridinone derivatives has been investigated for various pharmacological activities, including antioxidant and enzyme inhibitory effects.[8][9]

Antioxidant Properties

Derivatives of this compound have been reported to possess significant antiradical activity, suggesting potential applications in conditions associated with oxidative stress.[8] The antioxidant activity of some pyridinone compounds is thought to be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The proposed mechanism involves the compound promoting the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby upregulating the expression of protective enzymes.

Enzyme Inhibition

Related pyridinone compounds have been investigated for their ability to inhibit various enzymes, which could be beneficial in treating conditions such as ischemic stroke.[8] The pyridinone scaffold is recognized as a privileged structure in drug discovery and has been incorporated into inhibitors of several enzyme classes, including:

-

Kinases: Such as PIM-1, EGFR, and PI3K, which are often implicated in cancer cell proliferation and survival.

-

Other Enzymes: The structural features of pyridinones, including their ability to act as hydrogen bond donors and acceptors, make them suitable for interacting with the active sites of various enzymes.

Further research is required to identify the specific enzyme targets of this compound and to elucidate its mechanism of inhibition.

Conclusion

This compound is a promising chemical entity with a range of potential applications stemming from its unique structural features. This guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization based on established methods for related compounds. The potential for antioxidant and enzyme inhibitory activity, characteristic of the pyridinone class, suggests that this compound is a valuable candidate for further investigation in drug discovery and development programs. Future studies should focus on obtaining experimental data for its pKa and solubility, developing a specific and optimized synthesis protocol, and exploring its biological targets and mechanisms of action in relevant in vitro and in vivo models.

References

- 1. This compound | 33631-01-5 | IBA63101 [biosynth.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 33631-01-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 33631-01-5 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-1-methylpyridin-2(1H)-one

This compound is a heterocyclic organic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a pyridinone core with strategically placed amino and methyl groups, provide a versatile platform for the synthesis of diverse molecular architectures with significant biological activities.[1] The presence of hydrogen bond donors and acceptors, coupled with multiple sites for chemical modification, makes this compound an attractive starting material for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its application in drug discovery. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33631-01-5 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Boiling Point | 296 °C | [2][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | 4°C, protect from light, under nitrogen | [4] |

| SMILES | CN1C=CC=C(C1=O)N | [2] |

| InChI Key | IHSBTHXDCVIBPF-UHFFFAOYSA-N | [4] |

Importance in Drug Discovery

The 3-aminopyridin-2-one core is a key pharmacophore found in numerous biologically active compounds.[5] Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets, particularly the hinge region of kinases.[6][7] This has led to its exploration in the development of inhibitors for various protein kinases involved in cancer and other diseases.[6][8] Furthermore, derivatives of this scaffold have demonstrated potent activity as HIV-1 reverse transcriptase inhibitors and as tubulin polymerization inhibitors, highlighting its broad therapeutic potential.[9] The synthetic tractability of this compound allows for the generation of large and diverse compound libraries for high-throughput screening, accelerating the drug discovery process.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through several strategic approaches.

General Synthetic Strategies

Common methods for the synthesis of the 3-aminopyridin-2-one scaffold include:

-

Direct Amination: This involves the direct introduction of an amino group onto a pre-existing 1-methylpyridin-2-one ring.[1]

-

Palladium-Catalyzed Coupling: These reactions are instrumental in functionalizing the pyridinone core, often using the amino group as a directing group for C-H activation and subsequent arylation.[1]

-

Cyclization Reactions: Intramolecular cyclization of appropriately designed acyclic precursors is a powerful method to construct the pyridinone ring system.[1]

-

From Substituted Pyridines: A common laboratory-scale synthesis involves the chemical modification of readily available substituted pyridines. For instance, a synthetic route can start from 5-bromo-2-methoxypyridin-3-amine, which undergoes a Suzuki cross-coupling followed by deprotection to yield the desired 3-aminopyridin-2-one derivatives.[10][11]

Caption: General synthetic workflow for 3-aminopyridinone derivatives.

Detailed Experimental Protocol for a 3-Aminopyridin-2-one Derivative

Procedure for the Reduction of a Nitro-pyridinone Derivative: [12]

-

Reaction Setup: To a solution of the nitro-pyridinone derivative (1 equivalent) in a 10:1 mixture of propan-2-ol and water (to achieve a starting material concentration of 0.045 M), add iron powder (6 equivalents) and ammonium chloride (0.4 equivalents).

-

Reaction: Reflux the mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the hot mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Extraction: Wash the filtrate with water, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of several classes of therapeutic agents.

Kinase Inhibitors

Derivatives of 3-aminopyridin-2-one have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer therapy.[6][11][13]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[9][14] MPS1 is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation.[15] Overexpression of these kinases is frequently observed in various cancers, making them prime targets for therapeutic intervention.

Inhibition of Aurora and MPS1 kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. ovid.com [ovid.com]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — CAMS Oxford Institute [camsoxford.ox.ac.uk]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyridin-2(1H)-one is a versatile heterocyclic compound that has garnered significant interest as a privileged scaffold in medicinal chemistry and a valuable directing group in organic synthesis.[1] Its unique structural features, including a pyridinone core with a reactive amino group, make it an attractive starting point for the development of novel therapeutics and a powerful tool for complex molecule construction.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33631-01-5 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| IUPAC Name | 3-amino-1-methylpyridin-2-one | [3] |

| Melting Point | 60 to 62°C | [5] |

| Boiling Point | 296°C at 760 mmHg | [4] |

| Appearance | Solid | [5] |

| Purity | ≥95% (commercially available) | [4][5] |

| Storage | 4°C, protect from light, stored under nitrogen | [4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals | Rationale/Notes |

| ¹H NMR | δ ~3.4 (s, 3H, N-CH₃), δ ~5.9-6.1 (m, 1H, Ar-H), δ ~6.8-7.0 (m, 1H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~4.5-5.5 (br s, 2H, -NH₂) | Predictions are based on typical chemical shifts for N-methyl groups on pyridinones, aromatic protons on a substituted pyridine ring, and the broad signal characteristic of an amino group. Chemical shifts of aromatic protons are influenced by the electronic effects of the amino and carbonyl groups.[6][7] |

| ¹³C NMR | δ ~30-35 (N-CH₃), δ ~105-145 (aromatic carbons), δ ~160-165 (C=O) | The N-methyl carbon appears in the aliphatic region. The five aromatic carbons will have distinct signals based on their substitution. The carbonyl carbon is expected to be the most deshielded.[8][9] |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, two bands for primary amine), ~3100-3000 (aromatic C-H stretch), ~1650-1630 (C=O stretch, pyridone), ~1600-1450 (C=C and C=N stretches, aromatic ring), ~1300-1200 (C-N stretch) | Characteristic vibrational frequencies for primary amines, aromatic C-H bonds, the pyridone carbonyl group (which is typically at a lower frequency than a simple ketone due to conjugation and the amide character), and aromatic ring stretches are expected.[10][11][12] |

| Mass Spec (EI) | M⁺ at m/z = 124. Subsequent fragmentation could involve the loss of CO (m/z = 96) or cleavage of the methyl group (m/z = 109). The fragmentation pattern of amines can be complex.[13][14][15][16] | The molecular ion peak is expected at the molecular weight of the compound. Common fragmentation pathways for pyridinones and aromatic amines would likely be observed. |

Synthesis and Reactivity

Several synthetic routes to this compound and its derivatives have been reported, highlighting its accessibility as a building block.

Synthesis of 3-Aminopyridin-2-one Derivatives

A common and versatile method for the synthesis of 5-substituted-3-aminopyridin-2-one derivatives involves a Suzuki cross-coupling reaction followed by deprotection.

Caption: General synthetic workflow for 3-aminopyridin-2-one derivatives.[17]

Experimental Protocol: Synthesis of 5-Aryl-3-aminopyridin-2(1H)-one Derivatives

Step 1: Suzuki Cross-Coupling [17]

-

To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and XPhos (0.1 eq.).

-

Add n-butanol as the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-amino-2-methoxy-pyridine derivative.

Step 2: Deprotection to form the Pyridinone [17]

-

Dissolve the 3-amino-2-methoxy-pyridine derivative (1.0 eq.) and sodium iodide (NaI, 5.0 eq.) in acetonitrile.

-

Add trimethylsilyl chloride (TMS-Cl, 5.0 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 3-aminopyridin-2-one derivative.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 3-aminopyridin-2-one scaffold has emerged as a promising platform for the design of potent and selective kinase inhibitors.[17] Derivatives of this core have shown significant activity against key cancer targets, including Monopolar Spindle 1 (MPS1) and Aurora kinases.[2][17]

Inhibition of MPS1 and Aurora Kinases

MPS1 and Aurora kinases are serine/threonine kinases that play crucial roles in the regulation of mitosis.[18][19] Their overexpression or deregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[18][19] 3-Aminopyridin-2-one derivatives have been identified as ligand-efficient inhibitors of these kinases, demonstrating the potential of this scaffold in the development of novel anti-cancer agents.[2][17]

Caption: 3-Aminopyridin-2-one derivatives as inhibitors of MPS1 and Aurora kinases, key regulators of mitosis.

Table 3: Kinase Inhibitory Activity of Selected 3-Aminopyridin-2-one Derivatives

| Compound | MPS1 Kᵢ (nM) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | Reference |

| Derivative 1 | 1,800 | 230 | 170 | [17] |

| Derivative 2 | 1,100 | 2,800 | 800 | [17] |

| Derivative 3 | 7,100 | >10,000 | 1,200 | [17] |

Experimental Protocol: Mobility Shift-Based Kinase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of compounds against protein kinases.[17]

-

Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, ATP, and the assay buffer.

-

Compound Addition: Add the test compound (3-aminopyridin-2-one derivative) at various concentrations to the reaction mixture. A control reaction without the inhibitor should also be prepared.

-

Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific period.

-

Separation: Stop the reaction and separate the phosphorylated product from the unphosphorylated substrate using microfluidic capillary electrophoresis.

-

Detection and Quantification: Detect the substrate and product using laser-induced fluorescence and quantify their respective amounts.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

References

- 1. Buy this compound | 33631-01-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 33631-01-5 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. osti.gov [osti.gov]

- 17. benchchem.com [benchchem.com]

- 18. pnas.org [pnas.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic Data and Analysis of 3-amino-1-methylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with applications in medicinal chemistry and materials science.[1] Its structural characterization is fundamental for its use in research and development. While specific experimental spectroscopic data is not widely available in public databases, this technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on its chemical structure. Furthermore, this document outlines the standard experimental protocols for acquiring such data.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [2] |

| CAS Number | 33631-01-5 | [2] |

| Appearance | Solid | |

| Boiling Point | 296 °C | [2] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridinone ring protons will appear in the aromatic region, while the methyl and amino protons will be in the aliphatic region.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (pyridinone ring) | 6.0 - 7.5 | Multiplet | 3H |

| -CH₃ (methyl) | ~3.5 | Singlet | 3H |

| -NH₂ (amino) | Broad singlet | 2H |

-

Rationale: The protons on the pyridinone ring are in a deshielded environment due to the ring currents and the electron-withdrawing effect of the carbonyl group and the nitrogen atom, thus they are expected to resonate at a lower field (higher ppm). The exact chemical shifts and coupling patterns will depend on their relative positions. The methyl protons attached to the nitrogen are also deshielded and are expected to appear as a singlet. The amino protons often exhibit a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 160 - 170 |

| C (pyridinone ring) | 100 - 150 |

| -CH₃ (methyl) | ~30 - 40 |

-

Rationale: The carbonyl carbon is highly deshielded and will appear at the lowest field. The sp² hybridized carbons of the pyridinone ring will resonate in the typical aromatic/olefinic region. The sp³ hybridized methyl carbon will appear at a much higher field.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to weak |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

-

Rationale: The primary amine will show two characteristic N-H stretching bands. The amide carbonyl group will exhibit a strong absorption band at a lower wavenumber than a typical ketone due to resonance. The aromatic C=C and C-H stretches will also be present in their characteristic regions.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Interpretation |

| 124 | Molecular ion [M]⁺ |

| 109 | [M - CH₃]⁺ |

| 95 | [M - NH₂ - H]⁺ |

| 81 | [M - C₃H₃O]⁺ |

-

Rationale: The molecular ion peak at m/z 124 would confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of the methyl group, the amino group, and fragmentation of the pyridinone ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

Mass Spectrometry (Electron Ionization - MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for the characterization of this compound. The key identifying features would be the molecular ion peak at m/z 124 in the mass spectrum, the characteristic amide C=O stretch in the IR spectrum, and the distinct signals for the pyridinone ring, methyl, and amino groups in the NMR spectra. This information is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

References

A Technical Guide to the Physicochemical Properties of 3-Amino-1-methylpyridin-2(1H)-one: Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound with applications in medicinal chemistry. Due to the limited availability of explicit experimental solubility and stability data in public literature, this document outlines its known physical and chemical properties. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of its solubility and for the assessment of its chemical stability, critical parameters for drug discovery and development. The methodologies described include the widely accepted shake-flask method for solubility determination and a general protocol for stability testing under various stress conditions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2][3][4] |

| Molecular Weight | 124.14 g/mol | [1][2][3][4][5] |

| Physical Form | Solid | [5] |

| Melting Point | 60 to 62°C | [5] |

| Boiling Point | 296°C at 760 mmHg | [3] |

| Topological Polar Surface Area (TPSA) | 48.02 Ų | [4] |

| logP (calculated) | -0.0325 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [4] |

Experimental Protocols for Solubility and Stability Determination

To obtain precise and quantitative solubility and stability data for this compound, standardized experimental methods are required. The following protocols are based on widely recognized and reliable techniques.

Solubility Determination: Shake-Flask Method

The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) to the vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24-48 hours.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF). It is crucial to avoid disturbing the solid pellet when collecting the supernatant.

-

Carefully collect the clear, saturated solution.

-

-

Quantification:

-

Quantify the concentration of this compound in the saturated solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.

-

For HPLC Analysis:

-

Develop a validated HPLC method with a suitable column and mobile phase to achieve good peak shape and retention time for the compound.

-

Prepare a calibration curve by injecting known concentrations of this compound. An R² value > 0.99 is desirable.

-

Dilute the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility.

-

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Caption: A conceptual workflow illustrating the use of this compound as a starting material in a kinase inhibitor drug discovery program.

This workflow highlights the critical role of this compound as a foundational chemical scaffold for generating novel and potent kinase inhibitors for potential therapeutic applications. The aminopyridinone moiety is known to form key hydrogen bond interactions with the hinge region of kinase active sites.

References

Potential Biological Activities of 3-Amino-1-methylpyridin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that has garnered interest within the scientific community. While comprehensive biological data on this specific molecule remains limited in publicly accessible literature, a significant body of research on its structural analogs and derivatives points towards a range of promising therapeutic activities. This technical guide consolidates the existing knowledge on the potential biological activities of this compound, drawing primarily from studies on its derivatives. The potential activities highlighted include cytoprotective, anti-inflammatory, analgesic, and antioxidant effects. This document aims to provide a foundational resource for researchers and professionals in drug development, summarizing key findings, outlining relevant experimental methodologies, and visualizing potential signaling pathways.

Introduction

This compound, with the CAS number 33631-01-5, is a pyridinone derivative. The pyridinone scaffold is a recognized privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. Research into the derivatives of this compound has revealed a spectrum of biological effects, suggesting that the core molecule may serve as a valuable starting point for the development of novel therapeutic agents. This guide will delve into the reported biological activities of these derivatives as a proxy for the potential of the parent compound.

Potential Biological Activities and Mechanisms of Action

Investigations into the derivatives of this compound have uncovered several potential therapeutic applications.

Cytoprotective Activity

Derivatives of 3-aminopyridin-2(1H)-one have demonstrated notable cytoprotective effects. Studies have shown that these compounds can enhance cell survival in vitro. For instance, in experiments utilizing fibroblast and MCF-7 cell lines, certain derivatives exhibited significant protective capabilities. Molecular docking studies have suggested that these effects may be attributed to interactions with specific protein targets, with some derivatives showing a higher affinity for a selected protein than the standard drug omeprazole.

Anti-inflammatory and Analgesic Activity

A compelling area of research for pyridin-2(1H)-one derivatives lies in their anti-inflammatory and analgesic properties. Preclinical studies in animal models have shown that these compounds can significantly reduce inflammation and pain. For example, derivatives have been effective in the carrageenan-induced paw edema model in rats, a standard test for anti-inflammatory agents. Furthermore, analgesic effects have been observed in acetic acid-induced writhing and formalin tests in mice.

One of the proposed mechanisms for the analgesic effect of a 3,5-disubstituted pyridin-2(1H)-one derivative is the inhibition of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Another potential mechanism for the anti-inflammatory action of pyridinone derivatives is their ability to chelate iron. Iron can act as a catalyst in the generation of reactive oxygen species, which contribute to inflammation. By sequestering iron, these compounds may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity

Several derivatives of 3-aminopyridin-2(1H)-one have been reported to possess potent antiradical activity. These compounds have shown the ability to scavenge free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This antioxidant potential suggests that they could be beneficial in mitigating oxidative stress, a pathological process implicated in numerous diseases.

Quantitative Data on Derivatives

| Derivative Class | Biological Activity | Assay/Model | Key Findings | Reference Compound(s) |

| 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones | Cytoprotective | MTT Assay (MCF-7 cells) | Pronounced cytoprotective activity, contributing to better cell survival. | Omeprazole (in docking study) |

| 3-Hydroxy pyridine-4-one derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Significant inhibition of edema. Compound A (20 mg/kg) showed 67% inhibition. | Indomethacin |

| 3-Hydroxy pyridine-4-one derivatives | Anti-inflammatory | Croton oil-induced ear edema (mouse) | Significant inhibition of edema. Compound C (200 mg/kg) showed 50% inhibition. | Indomethacin |

| 4(1H)-Pyridinone derivatives | Analgesic | Acetic acid-induced writhing (mouse) | Higher analgesic activity than acetylsalicylic acid. | Acetylsalicylic acid |

| Aminodi(hetero)arylamines | Antioxidant | Radical Scavenging Activity (RSA) | EC50 of 63 µM for the most efficient derivative. | Trolox |

| Aminodi(hetero)arylamines | Antioxidant | Reducing Power (RP) | EC50 of 33 µM for the most efficient derivative. | Trolox |

Experimental Protocols

Detailed, step-by-step protocols for the biological evaluation of this compound are not explicitly available. However, based on the research conducted on its derivatives, the following standard methodologies can be adapted.

MTT Assay for Cytotoxicity and Cytoprotection

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Culture: Plate cells (e.g., NIH/3T3 fibroblasts or MCF-7) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. For cytoprotection assays, a stressor (e.g., an oxidizing agent) is added with or before the test compound.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acetic Acid-Induced Writhing Test for Analgesia

This is a common in vivo model for screening peripheral analgesic activity.

-

Animal Acclimatization: Acclimatize mice to the experimental environment.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group of mice. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., indomethacin).

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally into each mouse to induce a characteristic writhing response (abdominal contractions and stretching).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: A reduction in the number of writhes in the test group compared to the control group indicates an analgesic effect.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a widely used in vitro assay to determine the free radical scavenging capacity of a compound.

-

Preparation of Reagents: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by derivatives of this compound and a typical experimental workflow.

Caption: Potential inhibition of the p38 MAPK signaling pathway by a pyridin-2(1H)-one derivative.

Caption: A generalized workflow for assessing the analgesic activity of a test compound in vivo.

Conclusion and Future Directions

While direct biological data for this compound is sparse, the extensive research on its derivatives strongly suggests its potential as a scaffold for the development of new therapeutic agents. The observed cytoprotective, anti-inflammatory, analgesic, and antioxidant activities of its analogs warrant further investigation into the parent compound itself.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to determine its specific biological activities and potency.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for specific biological targets.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The promising preliminary findings from its chemical relatives highlight a clear path for future research and development in this area.

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylpyridin-2(1H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of 3-Amino-1-methylpyridin-2(1H)-one and its derivatives. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including oncology and pain management, by targeting key cellular signaling pathways.[3][4][5]

Core Synthesis Strategies

The synthesis of the this compound core and its analogs can be achieved through several strategic approaches, primarily involving the construction of the pyridinone ring followed by functional group manipulations. Key methods include the cyclization of acyclic precursors, and modifications of pre-existing pyridine rings, such as amination and palladium-catalyzed cross-coupling reactions.[6]

A prevalent strategy for introducing the 3-amino group is through the reduction of a 3-nitro precursor. This can be accomplished using various reducing agents, with iron powder in the presence of an acid source being a common and effective method.

General Synthetic Workflow

A versatile approach to a variety of 3-aminopyridin-2-one derivatives commences with a suitably substituted pyridine precursor, such as 5-bromo-2-methoxypyridin-3-amine. This allows for the introduction of diverse functionalities at the C5 position through palladium-catalyzed cross-coupling reactions, like the Suzuki coupling. Subsequent deprotection of the methoxy group yields the desired 2-pyridone core.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-bromo-1-methylpyridin-2(1H)-one (Analog of the core structure)[3]

This protocol details the synthesis of a key analog, which can be a precursor for further derivatization. The synthesis involves the methylation of 3-bromo-5-nitropyridin-2(1H)-one, followed by the reduction of the nitro group.

Step 1: Methylation of 3-Bromo-5-nitropyridin-2(1H)-one

-

To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.0 eq.) in acetonitrile, add silver carbonate (Ag₂CO₃, 1.2 eq.) and methyl iodide (MeI, 2.0 eq.).

-

The reaction mixture is heated in a sealed microwave tube.

-

Upon completion, the mixture is filtered, and the solvent is evaporated to yield 3-bromo-1-methyl-5-nitropyridin-2(1H)-one.

Step 2: Reduction of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

-

To a solution of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one (1.0 eq.) in a 10:1 mixture of isopropanol and water, add iron powder (Fe, 6.0 eq.) and ammonium chloride (NH₄Cl, 0.4 eq.).

-

The mixture is heated to reflux for several hours.

-

After completion, the reaction mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford 5-Amino-3-bromo-1-methylpyridin-2(1H)-one.

Protocol 2: Synthesis of 3-Amino-4-aryl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylates (Analogs)[7]

This protocol describes a multi-component reaction to generate highly substituted 3-aminopyridin-2-one analogs.

-

A mixture of an appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone), an enamine of ethyl acetoacetate, and a base is heated.

-

This reaction yields ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates.

-

Subsequent alkaline hydrolysis of these intermediates leads to the formation of the desired 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates.

Quantitative Data

The following tables summarize the yields of representative this compound derivatives and their biological activities.

Table 1: Synthesis Yields of Selected 3-Aminopyridin-2(1H)-one Derivatives

| Compound | Starting Material | Reaction Type | Yield (%) | Reference |

| 5-Amino-3-bromo-1-methylpyridin-2(1H)-one | 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one | Nitro Reduction | 73 | [3] |

| Ethyl 4-phenyl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate | Oxazolo[5,4-b]pyridine precursor | Alkaline Hydrolysis | High | [7] |

| Ethyl 4-(4-methoxyphenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate | Oxazolo[5,4-b]pyridine precursor | Alkaline Hydrolysis | 74 | [7] |

| Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate | Oxazolo[5,4-b]pyridine precursor | Alkaline Hydrolysis | 89 | [7] |

Table 2: Kinase Inhibitory Activity of 3-Amino-5-substituted-pyridin-2(1H)-one Derivatives [8]

| Compound | MPS1 Kᵢ (nM) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | 125.2 | 89.6 | 18.7 |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 97.2 | >1000 | 125.2 |

| 3-amino-5-(pyridin-3-yl)pyridin-2(1H)-one | 97.2 | 125.2 | 98.1 |

| 3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one | 12.9 | >1000 | 367.3 |

| 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one | 25.7 | >1000 | >1000 |

Biological Activity and Signaling Pathways

Certain derivatives of 3-aminopyridin-2(1H)-one have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[4][5][8] These kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers.[1][9] Inhibition of MPS1 and Aurora kinases disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.

MPS1 and Aurora Kinase Signaling in Mitosis

MPS1 and Aurora kinases play crucial roles in the spindle assembly checkpoint (SAC), a signaling pathway that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[9][10] Inhibition of these kinases by 3-aminopyridin-2-one derivatives can lead to a cascade of events that disrupt mitosis.

The inhibition of MPS1 prevents the recruitment of other essential checkpoint proteins to the kinetochores, which are the attachment points for microtubules on the chromosomes.[11] Aurora kinases, particularly Aurora B, are crucial for correcting improper microtubule-kinetochore attachments and for the final stages of cell division (cytokinesis).[6] By inhibiting these kinases, 3-aminopyridin-2-one derivatives can induce mitotic catastrophe and apoptosis in cancer cells, making them attractive candidates for anti-cancer drug development.

Conclusion

This technical guide has provided an overview of the synthesis of this compound and its analogs, supported by detailed experimental protocols and quantitative data. The elucidation of their biological activity, particularly as inhibitors of MPS1 and Aurora kinases, highlights their therapeutic potential. The provided diagrams of the synthetic workflow and the targeted signaling pathway offer a clear visual representation of the key concepts for researchers and drug development professionals in the field of medicinal chemistry and oncology. Further exploration of this chemical scaffold holds significant promise for the development of novel therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MPS1 family of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Amino-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-Amino-1-methylpyridin-2(1H)-one, and its broader class of 3-aminopyridin-2-one derivatives have emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of its synthesis, biological activities, and applications, with a particular focus on its role in the development of targeted therapeutics, primarily in oncology.

Introduction to a Versatile Scaffold

This compound is an organic compound featuring a pyridine ring core.[1] Its derivatives have garnered significant interest due to their diverse biological activities, which include antioxidant and enzyme inhibitory properties.[1] This scaffold's utility is further highlighted by its application as a key building block in the synthesis of kinase inhibitors, which are at the forefront of precision medicine.[2]

Synthesis of 3-Aminopyridin-2-one Derivatives

The synthesis of 3-aminopyridin-2-one derivatives can be achieved through various methods, including direct amination, palladium-catalyzed coupling, and cyclization reactions.[1] A common strategy for creating a library of these compounds involves a Suzuki cross-coupling reaction followed by a deprotection step.

A general synthetic workflow commences with a starting material like 5-bromo-2-methoxypyridin-3-amine.[3] An aryl or heteroaryl group is introduced at the C5-position through a Suzuki cross-coupling reaction.[3] The final 3-aminopyridin-2-one scaffold is then revealed by deprotection of the methoxy group, often achieved by generating trimethylsilyl iodide (TMS-I) in situ.[3]

Key Therapeutic Targets and Biological Activity

Derivatives of the 3-aminopyridin-2-one scaffold have shown significant promise as inhibitors of several key enzymes implicated in disease, particularly cancer.

MPS1 and Aurora Kinase Inhibition

Monopolar Spindle 1 (MPS1) and Aurora kinases are crucial regulators of mitosis, and their dysregulation is a hallmark of many cancers.[2] The 3-aminopyridin-2-one core has been identified as a potent scaffold for the development of inhibitors targeting these kinases.[2]

Screening of a fragment library based on this scaffold identified compounds with high ligand efficiency against MPS1 and Aurora A and B kinases.[2] This inhibitory activity disrupts the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division, ultimately leading to mitotic catastrophe and cell death in cancer cells.[3]

METTL3 Inhibition in Acute Myeloid Leukemia (AML)

The N6-methyladenosine (m6A) methyltransferase METTL3 has emerged as a therapeutic target in acute myeloid leukemia (AML).[4][5] A novel class of METTL3 inhibitors incorporating a pyridin-2(1H)-one moiety has been developed through structure-based drug design. These inhibitors have demonstrated potent activity against METTL3.[6] In AML, METTL3 is often overexpressed and plays a crucial role in the mdm2/p53 signaling pathway, which is involved in cell survival and proliferation.[5] By inhibiting METTL3, these compounds can modulate this pathway, leading to the suppression of leukemogenesis.[5]

References

- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-Amino-1-methylpyridin-2(1H)-one with various boronic acids. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, which is critical in the synthesis of biaryl compounds often found in pharmaceuticals and advanced materials.[1][2][3]

The protocol herein is based on established procedures for structurally similar aminopyridine derivatives, offering a robust starting point for optimization. The presence of the amino group on the pyridinone ring can present challenges, such as catalyst inhibition.[4][5] However, the use of appropriate palladium catalysts, ligands, and bases can facilitate efficient coupling.[4][6]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][7] For the purposes of this protocol, it is assumed that a suitable halide (e.g., 3-amino-5-bromo-1-methylpyridin-2(1H)-one) is used as the starting material.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is adapted from procedures used for the Suzuki coupling of bromo-aminopyridine derivatives.[5][8]

Materials:

-

3-Amino-5-bromo-1-methylpyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1 - 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv, 2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-